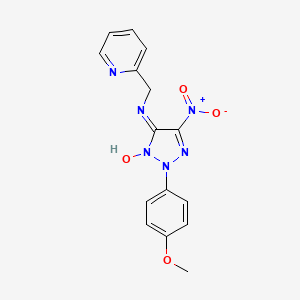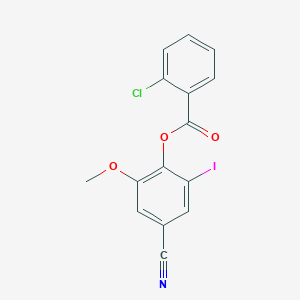![molecular formula C21H22N4OS B4198669 3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198669.png)
3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole
Übersicht
Beschreibung
3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole, also known as ETI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ETI is a small molecule that belongs to the family of indole derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. In addition, this compound has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. This compound has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, this compound has been found to modulate the immune system by regulating the activity of immune cells, such as T cells and natural killer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of this compound in vivo has not been fully characterized, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of interest is the investigation of the role of this compound in regulating the immune system and its potential as an immunomodulatory agent. Furthermore, the potential of this compound as a neuroprotective agent for the treatment of neurological disorders warrants further investigation. Finally, the use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Wissenschaftliche Forschungsanwendungen
3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to be effective against several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, this compound has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[4-ethyl-5-[2-(2-methylphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-25-20(17-14-22-18-10-6-5-9-16(17)18)23-24-21(25)27-13-12-26-19-11-7-4-8-15(19)2/h4-11,14,22H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDNDZYUKPAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCOC2=CC=CC=C2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B4198589.png)

![methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate](/img/structure/B4198606.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4198608.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4198613.png)
![4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4198626.png)

![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4198636.png)
![4-[(3-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4198643.png)


![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![N-{[(2,4-dichlorophenyl)amino]carbonyl}valine](/img/structure/B4198687.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4198691.png)